molecular formula C15H10N2O5 B1347222 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-83-4

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1347222
CAS No.: 30777-83-4
M. Wt: 298.25 g/mol
InChI Key: UCMHYRMMWUXXTF-UHFFFAOYSA-N
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Description

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H10N2O5 It is known for its unique structure, which includes a nitrobenzyl group attached to an isoindole dione core

Biochemical Analysis

Biochemical Properties

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes related to apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including tissue damage and inflammation . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

The synthesis of 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-nitrobenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHYRMMWUXXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321264
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30777-83-4
Record name NSC372537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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